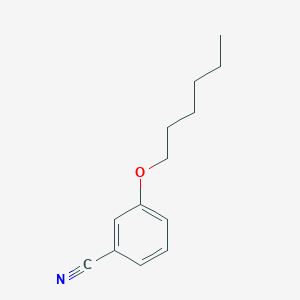

3-(Hexyloxy)benzenecarbonitrile

Description

Contextualization within Benzenecarbonitrile Chemistry

Benzenecarbonitrile, also known as benzonitrile (B105546) or cyanobenzene, is a foundational aromatic organic compound with the chemical formula C₆H₅(CN). wikipedia.orgquora.com It consists of a benzene (B151609) ring attached to a nitrile (-C≡N) functional group. wikipedia.org This parent compound is a versatile precursor and solvent in organic synthesis and is used in the production of resins and other chemicals. wikipedia.org

The chemistry of benzenecarbonitrile is rich and varied, with research spanning from its synthesis via methods like the ammoxidation of toluene (B28343) or the Rosenmund–von Braun reaction to its role in forming coordination complexes with transition metals. wikipedia.org 3-(Hexyloxy)benzenecarbonitrile is a derivative of this parent structure, distinguished by the presence of a hexyloxy group (-O(CH₂)₅CH₃) at the meta-position (position 3) of the benzene ring. This substitution significantly alters the molecule's physical and chemical properties compared to the unsubstituted benzonitrile.

Significance of Alkoxy Substitution in Aromatic Nitriles for Advanced Materials Science

The introduction of an alkoxy group, such as the hexyloxy group in this compound, onto an aromatic nitrile core is a key strategy in the design of advanced materials, most notably liquid crystals. The alkoxy chain influences the molecule's shape, polarity, and intermolecular interactions, which are critical determinants of its material properties.

The combination of a polar nitrile group and a flexible, nonpolar alkoxy chain can induce or enhance mesomorphic behavior (liquid crystallinity). The nitrile group provides a strong dipole moment, which contributes to the orientational ordering required for liquid crystal phases, while the alkoxy chain affects the molecule's aspect ratio and can promote the formation of specific smectic or nematic phases. rsc.org For instance, studies on related alkoxy-substituted aromatic compounds, like 4-alkoxy-4′-nitrobiphenyls, have shown that the length of the terminal aliphatic chain is crucial; shorter chains often lead to nematic phases, while longer chains can introduce additional smectic phases. rsc.org This principle highlights the importance of the hexyloxy chain in defining the potential material applications of this compound.

Overview of Contemporary Research Directions for this compound

Current research involving this compound and structurally similar compounds primarily focuses on their application as intermediates in the synthesis of more complex molecules and as components in functional materials. The synthesis of alkoxybenzonitriles is often achieved through the Williamson ether synthesis, reacting a hydroxybenzonitrile with an appropriate alkyl halide. nih.gov For example, the related compound 3-(benzyloxy)benzonitrile (B1268339) is synthesized by reacting 3-hydroxybenzonitrile with benzyl (B1604629) chloride. chemicalbook.com

While specific research exclusively on this compound is not extensively documented in high-impact literature, the broader class of alkoxybenzonitriles is explored for:

Liquid Crystal Formulations: Their dielectric and anisotropic properties make them valuable components in liquid crystal display (LCD) technologies. rsc.org

Organic Synthesis: The nitrile group can be chemically transformed into other functional groups like amines or carboxylic acids, making these compounds useful building blocks. For instance, the reduction of a benzonitrile derivative can yield a methanamine, a valuable synthetic intermediate. researchgate.net

Supramolecular Chemistry: The benzonitrile moiety can participate in host-guest interactions, with the cyanide group acting as a hydrogen bond acceptor, a principle demonstrated in studies of benzonitrile recognition by macrocyclic hosts. nih.gov

Interdisciplinary Relevance of this compound in Chemical Sciences

The study of this compound is inherently interdisciplinary, bridging several key areas of chemistry:

Organic Synthesis: The preparation of this compound involves fundamental reactions and purification techniques. chemicalbook.comgoogle.com

Materials Chemistry: Its molecular structure, featuring both a rigid aromatic core and a flexible alkyl chain, makes it a candidate for the design of new polymers and liquid crystals. rsc.org

Physical Chemistry: Characterizing its properties, such as phase transitions, dipole moment, and spectroscopic behavior, requires the application of physical chemistry principles and techniques.

Medicinal Chemistry: While outside the direct scope of this article, related benzonitrile structures are often investigated as scaffolds for developing new therapeutic agents.

This convergence of disciplines underscores the compound's importance as a model system for investigating structure-property relationships in functional organic materials.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₇NO | nih.gov |

| Molecular Weight | 203.28 g/mol | nih.gov |

| CAS Number | 910452-15-2 | nih.gov |

| Topological Polar Surface Area | 33 Ų | nih.gov |

| Rotatable Bond Count | 6 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Structure

3D Structure

Properties

IUPAC Name |

3-hexoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-2-3-4-5-9-15-13-8-6-7-12(10-13)11-14/h6-8,10H,2-5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQGIVIYIKJZKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC(=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Derivatization of 3 Hexyloxy Benzenecarbonitrile

Optimized Synthetic Pathways for 3-(Hexyloxy)benzenecarbonitrile

The primary route for the synthesis of this compound is the Williamson ether synthesis, a well-established and versatile method for preparing ethers. masterorganicchemistry.com This reaction involves the O-alkylation of 3-cyanophenol (B46033) with a hexyl halide, typically in the presence of a base.

A general reaction scheme is as follows:

Figure 1. General Williamson Ether Synthesis for this compound.

Figure 1. General Williamson Ether Synthesis for this compound.

Optimization of this synthesis focuses on improving yield, reaction time, and environmental footprint through the development of advanced catalytic systems and reaction conditions.

Catalyst Development in the Synthesis of this compound

The choice of catalyst is crucial in optimizing the Williamson ether synthesis. While traditional methods often rely on stoichiometric amounts of strong bases like sodium hydride (NaH), recent advancements have focused on catalytic systems that are more efficient and milder.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysts are particularly effective in reactions where the reactants are in different phases, such as the solid-liquid system of a solid phenoxide salt and a liquid alkyl halide. Catalysts like tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride (BTEAC) facilitate the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase, where it can react with the alkyl halide. This technique often leads to higher yields and allows for the use of weaker and less hazardous bases like potassium carbonate.

Supported Catalysts: To simplify catalyst recovery and reuse, researchers have explored the use of supported catalysts. For instance, basic anions can be immobilized on solid supports like polymers or silica (B1680970) gel. These heterogeneous catalysts can be easily filtered off at the end of the reaction, streamlining the purification process and contributing to a more sustainable synthetic route.

Below is a table summarizing various catalytic systems for the synthesis of aryl ethers, which are applicable to the synthesis of this compound.

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| None (Conventional) | NaH | DMF | Room Temp - 80 | 80-95 | masterorganicchemistry.com |

| Tetrabutylammonium bromide (TBAB) | K₂CO₃ | Toluene (B28343)/Water | 80-100 | >90 | General PTC |

| Copper(I) Iodide/Ligand | Cs₂CO₃ | Dioxane | 110 | 85-95 | organic-chemistry.org |

| Palladium(II) Acetate/Ligand | NaOtBu | Toluene | 80-100 | >90 | organic-chemistry.org |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of ethers.

Ionic Liquids: Ionic liquids (ILs) have emerged as green alternatives to volatile organic solvents. Their low vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them suitable media for the Williamson ether synthesis. Certain ILs can also act as both solvent and catalyst, simplifying the reaction setup. For the synthesis of this compound, an imidazolium-based ionic liquid could be employed, potentially leading to higher yields and easier product separation.

Solvent-Free Synthesis: Another green approach is to conduct the reaction under solvent-free conditions. This can be achieved by grinding the reactants (3-cyanophenol, hexyl bromide, and a solid base like potassium carbonate) together, sometimes with the aid of a catalytic amount of a phase-transfer catalyst. Microwave irradiation can also be used to accelerate solvent-free reactions, often leading to significantly reduced reaction times and improved energy efficiency.

Flow Chemistry Applications in this compound Production

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and ease of scalability. The synthesis of this compound can be adapted to a flow process.

In a typical setup, a solution of 3-cyanophenol and a base in a suitable solvent would be continuously mixed with a stream of hexyl bromide in a heated microreactor. The product stream would then be collected and purified. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. The use of packed-bed reactors containing a supported catalyst can further enhance the efficiency and sustainability of the process.

Functional Group Transformations of this compound

The presence of both a nitrile group and an ether linkage on the aromatic ring offers a rich platform for a variety of functional group transformations, allowing for the synthesis of a diverse range of derivatives.

Nitrile Group Reactivity and Derivatization Strategies

The cyano group is a versatile functional group that can be converted into several other functionalities.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. For example, heating this compound with aqueous sodium hydroxide (B78521) would yield 3-(hexyloxy)benzoic acid after acidification. weebly.com

Reduction: The nitrile group can be reduced to a primary amine, [3-(hexyloxy)phenyl]methanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. researchgate.net This transformation is valuable for introducing an aminomethyl group.

Cycloaddition: The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazoles. Reacting this compound with sodium azide (B81097) in the presence of a Lewis acid or an ammonium (B1175870) salt would yield the corresponding 5-substituted tetrazole, a common scaffold in medicinal chemistry.

A summary of nitrile group transformations is provided in the table below.

| Reagent(s) | Product Functional Group |

| H₃O⁺ or OH⁻, H₂O | Carboxylic Acid |

| LiAlH₄, then H₂O | Primary Amine |

| NaN₃, Lewis Acid | Tetrazole |

| Grignard Reagent, then H₃O⁺ | Ketone |

Aromatic Ring Functionalization of this compound

The aromatic ring of this compound can undergo electrophilic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the hexyloxy group and the cyano group.

Halogenation: Halogenation, such as bromination or chlorination, can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst. The substitution is expected to occur predominantly at the positions activated by the hexyloxy group.

Nitration: Nitration can be carried out using a mixture of nitric acid and sulfuric acid. stmarys-ca.edu The nitro group is expected to be introduced at the positions ortho or para to the hexyloxy group. wikipedia.org

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally challenging on rings bearing a deactivating group like the cyano group. However, under forcing conditions or with highly reactive electrophiles, substitution might be possible, again favoring the positions activated by the hexyloxy group.

Manipulation of the Hexyloxy Side Chain

The hexyloxy side chain of this compound offers several avenues for further chemical modification, allowing for the synthesis of a diverse range of derivatives.

One of the primary transformations is ether cleavage , which involves breaking the C-O bond of the ether. This is typically achieved under harsh conditions using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgchemistrysteps.commasterorganicchemistry.com The reaction proceeds by protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack by the halide ion. masterorganicchemistry.com Depending on the reaction conditions and the structure of the ether, this can proceed through either an SN1 or SN2 mechanism. wikipedia.orgchemistrysteps.com For a primary ether like the hexyloxy group, the SN2 pathway is generally favored. sciencemadness.org This cleavage would regenerate the 3-cyanophenol and produce a hexyl halide.

Another approach to modifying the side chain involves functionalization of the terminal methyl group . While direct functionalization of an unactivated alkyl chain is challenging, strategies involving radical halogenation could introduce a handle for further reactions. However, this often leads to a mixture of products. A more controlled approach would involve starting with a functionalized hexyl halide in the initial Williamson ether synthesis. For instance, using a protected 6-hydroxy-1-bromohexane would allow for the introduction of a terminal hydroxyl group on the hexyloxy chain, which could then be further derivatized.

Chain-length modification can be achieved indirectly by either starting with a different length alkyl halide in the initial synthesis or through more complex multi-step synthetic sequences involving cleavage and re-alkylation.

Stereoselective Synthesis Approaches for Analogues of this compound

The synthesis of chiral analogues of this compound, where chirality is introduced into the alkoxy side chain, requires stereoselective synthetic methods.

One common strategy is to employ a chiral building block in the Williamson ether synthesis. For example, instead of 1-bromohexane, a chiral (R)- or (S)-2-bromohexane could be used. However, as this is a secondary halide, the potential for elimination reactions as a competing pathway increases. masterorganicchemistry.com To mitigate this, milder reaction conditions and less sterically hindered bases might be necessary.

Alternatively, asymmetric synthesis methodologies can be employed to construct the chiral side chain prior to its attachment to the 3-cyanophenol. For instance, an asymmetric reduction of a corresponding ketone could yield a chiral secondary alcohol, which could then be converted to a suitable leaving group (e.g., a tosylate) for the Williamson ether synthesis.

Recent advancements in catalysis have also led to methods for the enantioselective synthesis of chiral ethers . nih.govthieme-connect.com While not specifically demonstrated for this compound, these methods, which often utilize chiral catalysts to control the stereochemical outcome of the etherification reaction, could potentially be adapted. nih.govacs.org For example, N-heterocyclic carbene (NHC)-catalyzed atroposelective esterification has been used to create axially chiral diaryl ethers, highlighting the potential of organocatalysis in generating chiral ether-containing molecules. nih.govchemrxiv.org

Scale-Up Considerations and Process Optimization for this compound

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. The Williamson ether synthesis, being a robust and well-understood reaction, is amenable to scale-up. wikipedia.org

Process optimization would focus on several key parameters:

Reactant Stoichiometry: Fine-tuning the molar ratios of 3-cyanophenol, the hexyl halide, and the base is crucial to maximize yield and minimize unreacted starting materials and byproducts.

Reaction Concentration: Increasing the concentration of reactants can improve throughput, but care must be taken to manage heat generation and potential side reactions.

Temperature and Pressure Control: Optimizing the reaction temperature is critical; higher temperatures can increase the reaction rate but may also lead to decomposition or side reactions. numberanalytics.com Running the reaction under pressure can sometimes enhance the rate by increasing reactant concentrations. numberanalytics.com

Catalyst Selection and Loading: While the traditional Williamson synthesis does not require a catalyst, phase-transfer catalysts can be employed to enhance the reaction rate, especially when using less reactive bases or two-phase systems. numberanalytics.com

Solvent Selection and Recovery: The choice of solvent impacts reaction rate, product solubility, and ease of purification. On a large scale, the ability to recover and recycle the solvent is a significant economic and environmental consideration.

Purification Methods: Moving from laboratory-scale chromatography to industrial-scale purification methods like crystallization or distillation is a key consideration. The physical properties of this compound will dictate the most suitable method.

Safety considerations are paramount on a large scale. The use of flammable solvents and reactive reagents like sodium hydride requires appropriate engineering controls and safety protocols to manage risks.

| Parameter | Laboratory Scale | Industrial Scale |

| Batch Size | Milligrams to grams | Kilograms to tons |

| Purification | Chromatography | Crystallization, Distillation |

| Heating/Cooling | Heating mantles, ice baths | Jacketed reactors with precise temperature control |

| Reagent Handling | Manual addition | Automated dosing systems |

| Process Control | Manual monitoring | Automated process control with in-line analytics |

Theoretical and Computational Investigations of 3 Hexyloxy Benzenecarbonitrile

Quantum Chemical Calculations on Electronic Structure and Molecular Orbitals of 3-(Hexyloxy)benzenecarbonitrile

Quantum chemical calculations are fundamental to elucidating the electronic properties of this compound. These methods provide a microscopic view of electron distribution and orbital energies.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry and determine key electronic parameters.

The presence of the electron-withdrawing nitrile group (-CN) and the electron-donating hexyloxy group (-O-C6H13) significantly influences the electronic landscape of the benzene (B151609) ring. DFT studies on similar alkoxybenzonitriles have shown that the oxygen atom of the alkoxy group donates electron density to the aromatic ring through resonance, while the nitrile group withdraws electron density via both inductive and resonance effects. This push-pull electronic arrangement is expected to result in a notable dipole moment for the molecule.

Calculated properties would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is anticipated to be localized primarily on the electron-rich benzene ring and the oxygen atom of the hexyloxy group, while the LUMO would be concentrated on the electron-deficient nitrile group and the aromatic ring. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Predicted DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | ~ -1.0 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 5.5 eV | Relates to chemical reactivity and electronic transitions. |

Note: The values in this table are estimations based on calculations for structurally similar molecules and should be considered illustrative.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), offer an alternative, often more computationally intensive, approach to studying electronic properties. While DFT is generally favored for its balance of accuracy and efficiency, ab initio calculations can provide valuable benchmark data.

For this compound, ab initio calculations would also predict a polarized electronic structure. These methods could be used to refine the understanding of electron correlation effects on the molecule's properties, providing a more detailed picture of its charge distribution and polarizability. The results from these calculations would be expected to corroborate the general electronic features predicted by DFT.

Conformational Analysis and Potential Energy Surfaces of this compound

The hexyloxy chain introduces significant conformational flexibility to this compound. A thorough conformational analysis is essential to identify the most stable arrangements of the molecule. This is typically achieved by systematically rotating the dihedral angles of the hexyloxy chain and calculating the corresponding energies.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time, both in isolation and in condensed phases such as in a solvent or as part of a larger assembly. By solving Newton's equations of motion for the atoms in the system, MD simulations can model molecular vibrations, rotations, and translations.

In a nonpolar solvent, the flexible hexyloxy tail would likely exhibit significant conformational freedom. In a polar solvent, solvent molecules would be expected to preferentially solvate the polar nitrile head group. MD simulations could also be used to study the aggregation behavior of this compound, which may be relevant to its applications in materials science, such as in the formation of liquid crystals.

Prediction of Spectroscopic Signatures of this compound via Computational Methods

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which can be invaluable for their identification and characterization.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. The predicted IR spectrum would show characteristic peaks, including a strong absorption around 2230 cm⁻¹ corresponding to the C≡N stretching of the nitrile group. Other significant peaks would include C-H stretching vibrations of the aromatic ring and the alkyl chain (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), and C-O stretching of the ether linkage (around 1250 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, with their chemical shifts influenced by the electronic effects of the two substituents. The protons of the hexyloxy chain would appear in the upfield region, with the chemical shifts of the methylene (B1212753) groups varying depending on their proximity to the electronegative oxygen atom. The ¹³C NMR spectrum would similarly show characteristic signals for the aromatic carbons, the nitrile carbon, and the carbons of the hexyl chain.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Position |

|---|---|---|

| IR | C≡N Stretch | ~ 2230 cm⁻¹ |

| IR | Aromatic C-H Stretch | ~ 3050-3100 cm⁻¹ |

| IR | Aliphatic C-H Stretch | ~ 2850-2960 cm⁻¹ |

| IR | C-O-C Stretch | ~ 1250 cm⁻¹ |

| ¹³C NMR | Nitrile Carbon (C≡N) | ~ 118-120 ppm |

| ¹³C NMR | Aromatic Carbons | ~ 110-160 ppm |

| ¹³C NMR | Aliphatic Carbons | ~ 14-70 ppm |

| ¹H NMR | Aromatic Protons | ~ 7.0-7.5 ppm |

| ¹H NMR | -OCH₂- Protons | ~ 4.0 ppm |

Note: These are approximate values based on computational predictions for similar structures.

Structure-Activity Relationship (SAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Derivatives of this compound

While specific SAR and QSPR studies on this compound are not widely reported, the methodology can be applied to its derivatives to guide the design of new molecules with desired properties.

For a hypothetical series of 3-(alkoxy)benzenecarbonitrile derivatives, a QSPR model could be developed to correlate molecular descriptors with a specific property, such as boiling point, solubility, or a biological activity. The molecular descriptors would be calculated computationally and could include electronic properties (e.g., dipole moment, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and topological indices.

A typical QSPR study would involve:

Generating a set of 3-(alkoxy)benzenecarbonitrile derivatives with varying alkyl chain lengths or substitutions on the benzene ring.

Calculating a range of molecular descriptors for each derivative.

Measuring the property of interest experimentally for a training set of molecules.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the property.

Validating the model using a test set of molecules.

Such a model could then be used to predict the properties of new, unsynthesized derivatives, thereby accelerating the discovery of compounds with optimized characteristics for specific applications. For instance, a SAR analysis might reveal that increasing the length of the alkyl chain enhances liquid crystalline properties up to a certain point, after which steric hindrance becomes detrimental.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 3 Hexyloxy Benzenecarbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of 3-(Hexyloxy)benzenecarbonitrile Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules like this compound. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be determined.

In the ¹H NMR spectrum, distinct signals corresponding to the aromatic protons and the aliphatic protons of the hexyloxy group are expected. The aromatic protons on the disubstituted benzene (B151609) ring would appear as complex multiplets in the downfield region (typically δ 7.0-7.5 ppm). The substitution pattern (meta) influences the coupling patterns and chemical shifts of these protons. The protons of the hexyloxy chain would appear in the upfield region. The methylene (B1212753) group attached to the oxygen atom (-O-CH₂-) would be the most deshielded of the aliphatic protons, resonating around δ 4.0 ppm as a triplet. The subsequent methylene groups along the chain would appear progressively more upfield, with the terminal methyl group appearing as a triplet around δ 0.9 ppm.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbon of the nitrile group (C≡N) is characteristically found in the δ 118-120 ppm region. The aromatic carbons would resonate between δ 110-160 ppm, with the carbon atom attached to the oxygen (C-O) appearing most downfield in this range. The carbons of the hexyloxy chain would be observed in the upfield region (δ 14-70 ppm). Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to correlate the proton and carbon signals, confirming the complete structural assignment. hmdb.cathieme-connect.de For instance, an HMBC experiment would show a correlation between the -O-CH₂- protons and the aromatic carbon C-O.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on spectral data from analogous compounds such as 4-hexyloxy-3-methoxybenzaldehyde and other substituted benzonitriles. researchgate.netnih.gov

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| Aromatic-H | ~7.2-7.4 | m | 3H |

| Aromatic-H | ~7.0-7.1 | m | 1H |

| -OCH₂- | ~4.00 | t | 2H |

| -OCH₂CH ₂- | ~1.80 | p | 2H |

| -(CH₂)₃- | ~1.3-1.5 | m | 6H |

| -CH₃ | ~0.91 | t | 3H |

| ¹³C NMR | Predicted δ (ppm) | Assignment | |

| C-O | ~159.0 | Aromatic | |

| Aromatic-CH | ~129.9 | Aromatic | |

| Aromatic-CH | ~118.5 | Aromatic | |

| Aromatic-CH | ~117.8 | Aromatic | |

| C-CN | ~113.0 | Aromatic | |

| C≡N | ~119.0 | Nitrile | |

| -OC H₂- | ~68.2 | Aliphatic | |

| -O-CH₂-C H₂- | ~31.5 | Aliphatic | |

| -CH₂-C H₂-CH₃ | ~29.1 | Aliphatic | |

| -C H₂-CH₂-CH₃ | ~25.6 | Aliphatic | |

| -C H₂-CH₃ | ~22.6 | Aliphatic | |

| -CH₃ | ~14.0 | Aliphatic |

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes in this compound

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and probing the vibrational modes of a molecule. For this compound, the spectra are dominated by characteristic vibrations of the nitrile, ether, and substituted benzene components. researchgate.netresearchgate.net

The most prominent and diagnostically useful band in the IR spectrum is the C≡N stretching vibration, which appears as a sharp, strong absorption in the range of 2220-2240 cm⁻¹. sphinxsai.comfrontiersin.org The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the hexyloxy group appear just below 3000 cm⁻¹. The asymmetric and symmetric stretching vibrations of the C-O-C ether linkage are expected in the region of 1250 cm⁻¹ and 1050 cm⁻¹, respectively. In-plane and out-of-plane C-H bending vibrations of the substituted aromatic ring give rise to a pattern of bands in the fingerprint region (below 1500 cm⁻¹), which is indicative of the 1,3-disubstitution pattern.

Raman spectroscopy provides complementary information. While the C≡N stretch is also strong in the Raman spectrum, non-polar bonds, such as the C-C bonds of the aromatic ring, often produce more intense Raman signals than IR signals. The aromatic ring breathing modes, typically observed around 1000 cm⁻¹, are often prominent in the Raman spectrum. asianpubs.org

Table 2: Key Vibrational Modes for this compound Frequencies are based on data from benzonitrile (B105546) and its substituted derivatives. nih.govfrontiersin.orgnih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

| Aromatic C-H Stretch | 3100-3000 | IR/Raman | Medium-Weak |

| Aliphatic C-H Stretch | 2960-2850 | IR/Raman | Strong |

| Nitrile (C≡N) Stretch | 2240-2220 | IR/Raman | Strong, Sharp |

| Aromatic C=C Stretch | 1600-1450 | IR/Raman | Medium-Strong |

| Aliphatic C-H Bend | 1470-1370 | IR | Medium |

| Aryl Ether (C-O) Stretch | 1275-1200 | IR | Strong |

| Alkyl Ether (C-O) Stretch | 1150-1085 | IR | Strong |

| Aromatic C-H Out-of-Plane Bend | 900-675 | IR | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions in this compound

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily determined by the benzonitrile chromophore. The benzene ring exhibits characteristic π → π* transitions. acs.orgscience-softcon.de

Typically, substituted benzenes show two main absorption bands. The first, a strong absorption band known as the E2-band, appears around 200-230 nm. The second, a weaker, fine-structured band known as the B-band, is observed around 250-290 nm. nist.gov The presence of the nitrile and hexyloxy substituents on the benzene ring will cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene. aip.orgnih.gov The oxygen atom of the hexyloxy group, with its lone pair of electrons, acts as an auxochrome, donating electron density to the aromatic ring and influencing the energy of the electronic transitions. The exact position and intensity of the absorption maxima can be influenced by the solvent polarity. nih.govasianpubs.org

Mass Spectrometry (MS) Fragmentation Pathways of this compound and its Analogues

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization.

For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (C₁₃H₁₇NO). The fragmentation is expected to be dominated by cleavages related to the hexyloxy substituent. miamioh.edu A common pathway for ethers is the cleavage of the C-C bond alpha to the oxygen atom, which in this case would be the bond between the first and second carbons of the hexyl chain.

A major fragmentation pathway would be the cleavage of the ether bond, leading to the loss of the hexyl radical (•C₆H₁₃) to form a highly stable phenoxy-type cation at [M - 85]⁺, or the loss of a hexene molecule (C₆H₁₂) via a McLafferty-type rearrangement, resulting in a fragment corresponding to 3-hydroxybenzonitrile cation at [M - 84]⁺. Another significant fragmentation would be the benzylic-type cleavage of the alkyl chain, leading to the loss of a C₅H₁₁ radical and formation of a resonance-stabilized ion. The presence of the aromatic ring can lead to the formation of a tropylium-like ion. youtube.comdocbrown.info

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formation Pathway |

| 203 | [C₁₃H₁₇NO]⁺ | Molecular Ion (M⁺) |

| 119 | [C₇H₅NO]⁺ | Loss of hexyl radical (•C₆H₁₃) |

| 118 | [C₇H₄NO]⁺ | Loss of hexene (C₆H₁₂) |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Crystallography for Solid-State Structural Characterization of this compound

Advanced Chiroptical Spectroscopy for Enantiopure this compound Analogues

While this compound itself is an achiral molecule, chiral analogues can be readily synthesized, for example, by introducing a stereocenter into the hexyloxy side chain (e.g., using (S)- or (R)-hexan-2-ol as a precursor). For such enantiopure analogues, advanced chiroptical techniques like Electronic Circular Dichroism (ECD) are essential for confirming the absolute configuration.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting ECD spectrum, with its characteristic positive and negative bands (Cotton effects), is a unique fingerprint of a specific enantiomer. The nitrile group itself is not a traditional chromophore for chiroptical studies due to its linear symmetry, which impedes distinct stereochemical interactions. acs.org However, the electronic transitions of the aromatic ring are perturbed by the chiral environment of the substituted hexyloxy chain, giving rise to a measurable ECD spectrum.

Modern methods have been developed for the chiroptical sensing of nitriles. acs.orgnih.gov These often involve the formation of a complex with a chromophoric metal sensor, which induces a strong, red-shifted chiroptical signal that can be correlated to the enantiomeric composition of the nitrile substrate. nih.gov Furthermore, computational methods, such as time-dependent density functional theory (TD-DFT), can be used to predict the ECD spectrum for a given absolute configuration, allowing for a confident assignment by comparing the calculated spectrum with the experimental one. researchgate.net

Reactivity and Reaction Mechanisms Involving 3 Hexyloxy Benzenecarbonitrile

Nucleophilic Additions to the Nitrile Group of 3-(Hexyloxy)benzenecarbonitrile

The carbon-nitrogen triple bond of the nitrile group is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the conversion of the nitrile group into various other functional groups.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. The reaction proceeds through an amide intermediate, 3-(hexyloxy)benzamide. In the presence of excess acid or base and heat, this intermediate is further hydrolyzed to 3-(hexyloxy)benzoic acid. youtube.com

Reduction: The nitrile group can be reduced to a primary amine, [3-(hexyloxy)phenyl]methanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄). digitellinc.combyjus.comnih.govresearchgate.net This reaction involves the addition of two hydride equivalents to the carbon-nitrogen triple bond. digitellinc.combyjus.comnih.govresearchgate.net Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can selectively reduce the nitrile to an aldehyde, 3-(hexyloxy)benzaldehyde, after hydrolysis of the intermediate imine. digitellinc.comyoutube.com

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds add to the electrophilic carbon of the nitrile group to form an imine anion intermediate. Subsequent hydrolysis of this intermediate yields a ketone. For example, the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, followed by an aqueous workup, would produce 1-(3-(hexyloxy)phenyl)ethan-1-one. mnstate.eduwikipedia.orgwikipedia.orgleah4sci.comorganic-chemistry.orglibretexts.org

Table 1: Examples of Nucleophilic Addition Reactions of this compound

| Reaction Type | Reagent | Product | General Yield Range |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, then H₃O⁺ | 3-(Hexyloxy)benzoic acid | High |

| Reduction to Amine | 1. LiAlH₄, 2. H₂O | [3-(Hexyloxy)phenyl]methanamine | High |

| Reduction to Aldehyde | 1. DIBAL-H, 2. H₂O | 3-(Hexyloxy)benzaldehyde | Moderate to High |

| Grignard Reaction | 1. RMgX, 2. H₃O⁺ | 3-(Hexyloxy)phenyl ketone | Good |

Electrophilic Aromatic Substitution Reactions of this compound

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The regioselectivity of these reactions is governed by the directing effects of the existing substituents. The hexyloxy group is an ortho-, para-directing activator due to its ability to donate electron density to the ring through resonance. Conversely, the nitrile group is a meta-directing deactivator because it withdraws electron density from the ring.

In this compound, the powerful activating and ortho-, para-directing effect of the hexyloxy group dominates over the deactivating and meta-directing effect of the nitrile group. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the hexyloxy group (positions 2, 4, and 6).

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring. The major products are expected to be 2-nitro-3-(hexyloxy)benzenecarbonitrile, 4-nitro-3-(hexyloxy)benzenecarbonitrile, and 6-nitro-3-(hexyloxy)benzenecarbonitrile. lumenlearning.comyoutube.com

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) can be achieved using a halogen in the presence of a Lewis acid catalyst, such as iron(III) bromide or aluminum chloride. The substitution will occur at the positions activated by the hexyloxy group.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation introduce alkyl and acyl groups, respectively, onto the aromatic ring. leah4sci.comnih.govmasterorganicchemistry.commasterorganicchemistry.comyoutube.com These reactions are catalyzed by a Lewis acid and are also directed by the hexyloxy group to the ortho and para positions. However, the deactivating nature of the nitrile group might necessitate harsher reaction conditions.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-3-(hexyloxy)benzenecarbonitrile, 4-Nitro-3-(hexyloxy)benzenecarbonitrile, 6-Nitro-3-(hexyloxy)benzenecarbonitrile |

| Bromination | Br₂, FeBr₃ | 2-Bromo-3-(hexyloxy)benzenecarbonitrile, 4-Bromo-3-(hexyloxy)benzenecarbonitrile, 6-Bromo-3-(hexyloxy)benzenecarbonitrile |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-3-(hexyloxy)benzonitrile, 4-Acyl-3-(hexyloxy)benzonitrile, 6-Acyl-3-(hexyloxy)benzonitrile |

Radical Reactions and Polymerization Initiated by this compound

Specific information on radical reactions directly involving this compound is limited. However, theoretical studies on the benzonitrile (B105546) radical cation suggest its potential to react with other molecules, such as acetylene (B1199291), indicating a capacity for radical-mediated processes. acs.org The hexyloxy group could potentially undergo radical abstraction at the benzylic-like position of the hexyl chain under certain conditions. While not a typical initiator, under high-energy conditions (e.g., UV irradiation or in the presence of strong radical initiators), the aromatic ring or the nitrile group could potentially participate in radical reactions, but this is not a common mode of reactivity for this class of compounds. There is no readily available evidence to suggest that this compound is used as a conventional initiator for polymerization.

Metal-Catalyzed Cross-Coupling Reactions Involving this compound Precursors or Derivatives

While this compound itself is not a direct substrate for many standard cross-coupling reactions, its halogenated derivatives are valuable precursors. For instance, a bromo-substituted this compound could readily participate in various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: A bromo-3-(hexyloxy)benzonitrile derivative can be coupled with a boronic acid or boronic ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. nih.govnih.gov This is a versatile method for introducing new aryl or vinyl substituents.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgnih.govorganic-chemistry.orgyoutube.comnih.gov A halogenated derivative of this compound could be used to introduce an alkenyl substituent onto the aromatic ring.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds. A bromo-substituted 3-(hexyloxy)benzonitrile could be reacted with an amine to form an amino-substituted derivative.

These cross-coupling reactions are powerful tools for the synthesis of more complex molecules derived from the this compound scaffold, which is particularly relevant in the synthesis of liquid crystals and pharmaceuticals where complex molecular architectures are often required. researchgate.net

Photochemical Transformations of this compound

Information regarding the specific photochemical transformations of this compound is not extensively documented in the literature. However, benzonitrile and its derivatives are known to exhibit photochemical reactivity. The presence of the hexyloxy group, an electron-donating substituent, can influence the excited-state properties of the benzonitrile chromophore. It is plausible that under UV irradiation, this compound could undergo reactions such as photosubstitution, photoreduction of the nitrile group, or cleavage of the ether linkage, although these are speculative without specific experimental data. The study of photochemical reactions of related alkoxy-substituted aromatic compounds could provide insights into the potential transformations of this compound.

Mechanistic Insights into Reactions of this compound Using Kinetic Studies

Furthermore, kinetic studies on the reactions of ortho-carbonyl-substituted benzonitriles have been attempted to quantify their electrophilicity and predict the outcomes of cascade reactions. nih.gov The reaction of the benzonitrile radical cation with acetylene has also been studied kinetically, providing rate coefficients for the formation of adducts. acs.org These types of studies, if applied to this compound, would allow for a quantitative understanding of the influence of the hexyloxy group on the reactivity of both the nitrile and the aromatic ring. Such data would be crucial for optimizing reaction conditions and for the rational design of synthetic routes involving this compound.

Advanced Applications and Materials Science Perspectives of 3 Hexyloxy Benzenecarbonitrile

Role of 3-(Hexyloxy)benzenecarbonitrile in Liquid Crystalline Materials Development

The unique molecular architecture of this compound, which combines a flexible alkyl chain with a rigid polar core, makes it a candidate for the formation of liquid crystal phases. The interplay between the anisotropic nature of the molecule and the intermolecular forces governs its self-assembly into ordered, yet fluid, mesophases.

Mesophase Formation and Characterization of this compound-Based Systems

Homologous series of alkoxybenzonitriles have been synthesized and their mesomorphic properties investigated. The liquid crystalline behavior of these compounds is highly dependent on the length of the alkoxy chain. Generally, as the chain length increases, the melting point tends to decrease, and the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid) often follows a zig-zag pattern. Shorter chain derivatives may not exhibit liquid crystalline phases, a phenomenon attributed to their higher crystallinity and the nature of intermolecular forces.

For homologous series of related compounds, such as those based on n-alkoxybenzaldehyde, it has been observed that derivatives with shorter alkyl chains (e.g., C1, C2, C3) may not be mesomorphic due to strong crystalline packing. As the chain lengthens, nematic and smectic phases can emerge. For instance, in one studied series, nematic phases were observed for compounds with intermediate chain lengths, while longer chains promoted the formation of smectic phases. The texture of the nematic phase is often characterized by a droplet-nematic appearance, while the smectic phase can exhibit a focal conic fan-shaped structure.

Table 1: Inferred Mesomorphic Properties of this compound Based on Homologous Series Trends

| Property | Predicted Behavior for this compound |

| Mesophase Type | Likely Nematic |

| Transition | Potentially monotropic or enantiotropic |

| Clearing Point | Dependent on specific intermolecular interactions |

Note: This table is based on inferred properties from related homologous series and requires experimental verification.

Electro-Optical Switching Dynamics in Liquid Crystal Blends Containing this compound

The polar nitrile group in this compound is expected to induce a significant dipole moment, which is a crucial characteristic for electro-optical applications. When incorporated into liquid crystal mixtures, this dipole moment allows the orientation of the molecules to be controlled by an external electric field. This principle is the basis for various display and photonic devices.

The electro-optical response of a liquid crystal mixture, such as the rise time and decay time, is influenced by several factors including the dielectric anisotropy, rotational viscosity, and elastic constants of the material. nih.gov Nematic mixtures with high dielectric anisotropy, often contributed by components with strong polar groups like the nitrile group, can exhibit low threshold voltages for switching. nih.gov

For instance, a ternary nematic mixture with a high birefringence and positive dielectric anisotropy has been shown to have frequency-tunable electro-optical properties. nih.gov The dynamic response, including the rise time (τ_on) and decay time (τ_off), can be measured by applying a square-wave AC signal and observing the change in light transmittance. nih.gov

While specific electro-optical switching data for blends containing this compound are not available in the reviewed literature, its molecular structure suggests it could be a valuable component in formulating liquid crystal mixtures with tailored properties. Its addition could potentially influence the dielectric anisotropy and, consequently, the switching voltage and response times of the resulting blend. Further research would be needed to quantify these effects.

Integration of this compound in Organic Electronic Devices

The constituent parts of this compound—the benzonitrile (B105546) core and the hexyloxy side chain—are functionalities that are often incorporated into more complex molecules for organic electronic applications. While direct use of this specific compound is not widely reported, its potential as a building block is worth considering.

Application in Organic Light-Emitting Diodes (OLEDs) as a Building Block

In the design of materials for OLEDs, particularly for host and electron-transporting layers, heterocycles and polar groups play a significant role. uniss.it The synthesis of OLED materials often involves the use of palladium catalysts to couple various aromatic and heterocyclic building blocks. researchgate.net For example, triarylamines, which are common hole-transporting materials, can be synthesized through such coupling reactions. researchgate.net

While there is no direct evidence of this compound being used as a building block in reported OLED materials, its precursor, 3-hydroxybenzonitrile, could be a starting point for the synthesis of more complex structures. The hexyloxy group could be introduced to enhance solubility and influence the morphology of thin films, which are critical for device performance. The nitrile group, being electron-withdrawing, could be incorporated into electron-transporting materials. The synthesis of various heterocyclic compounds, such as those based on triazine, has been explored for OLED applications. uniss.it

Utilization in Organic Photovoltaics (OPVs)

In the field of organic photovoltaics, the molecular structure of the donor and acceptor materials, as well as any additives, plays a crucial role in determining the device efficiency. The synthesis of materials for OPVs often involves creating π-conjugated macromolecules. nih.gov

The hexyloxy group is a common side chain used in OPV materials to improve solubility and processability. For example, poly(3-hexylthiophene) (P3HT) is a widely studied polymer donor in organic solar cells. While not directly related to this compound, this highlights the utility of the hexyl or hexyloxy group in this field.

The benzonitrile moiety is less common in the primary donor or acceptor materials for OPVs. However, its polar nature could be exploited in interfacial layers or as a component in additives to control the morphology of the active layer. The synthesis of OPV materials often involves building complex structures from simpler precursors, and in this context, functionalized benzonitriles could potentially serve as starting materials.

Charge Transport Properties in this compound-Derived Materials

Charge transport in organic semiconductors is a key parameter for the performance of electronic devices. nih.gov In liquid crystalline materials, charge mobility can be highly anisotropic, with preferential transport along the ordered direction of the molecules. mdpi.com Discotic liquid crystals, for example, can exhibit high charge mobility along the columnar structures they form. nih.govmdpi.com

The charge mobility in organic materials is often studied using techniques like time-of-flight or by fabricating field-effect transistors. The mobility values are influenced by the degree of molecular ordering and the electronic coupling between adjacent molecules.

For materials derived from this compound, the charge transport properties would depend on how this building block is incorporated into a larger, more ordered structure. For instance, if it were part of a discotic liquid crystal, the hexyloxy chains would likely form the flexible periphery, while the benzonitrile core would contribute to the central, charge-transporting part of the molecule. Theoretical studies on materials like porphine (B87208) derivatives have been used to predict charge mobility in potential discotic liquid crystal systems. nih.gov However, no specific data on the charge transport properties of materials directly derived from this compound have been found in the literature.

Self-Assembly and Supramolecular Architectures Based on this compound

The unique combination of a flexible alkyl chain and a polar aromatic core in this compound makes it an interesting candidate for the construction of ordered supramolecular structures. The principles of self-assembly, driven by a variety of non-covalent forces, are central to harnessing the potential of this molecule in materials science.

Non-Covalent Interactions in this compound Systems

The formation of stable, ordered assemblies of this compound would be governed by a combination of non-covalent interactions. The primary forces at play would include:

Dipole-Dipole Interactions: The highly polar nitrile (-C≡N) group creates a significant dipole moment in the molecule. These dipoles can align in an antiparallel fashion, leading to strong attractive forces that promote molecular ordering. This is a well-known phenomenon in cyanobiphenyl-based liquid crystals.

van der Waals Forces: The hexyloxy chain and the benzene (B151609) ring contribute to van der Waals interactions. The flexible hexyl chains can interdigitate, leading to significant dispersion forces that stabilize layered or columnar structures.

The balance of these interactions is critical. The strong dipole of the nitrile group encourages a head-to-tail arrangement, while the shape and size of the hexyloxy group will influence the packing efficiency and the type of mesophase formed (e.g., nematic, smectic).

Design of Ordered Structures via Molecular Recognition Principles Involving this compound

The principles of molecular recognition can be applied to guide the self-assembly of this compound into specific, functional architectures. By introducing other molecules with complementary functionalities, it is possible to create co-assembled systems with enhanced order and novel properties.

For instance, the introduction of electron-rich aromatic molecules could lead to charge-transfer complexes through π-π stacking with the electron-deficient benzonitrile core. Similarly, molecules capable of hydrogen bonding could interact with the nitrogen atom of the nitrile group, although this is a weaker interaction.

A key area where this compound could be utilized is in the formation of liquid crystals. Molecules with this general structure (an alkyl chain attached to a rigid core with a polar terminal group) are known as calamitic (rod-like) liquid crystals. Depending on the temperature, this compound could potentially exhibit different liquid crystalline phases:

Nematic Phase: Molecules have long-range orientational order but no positional order.

Smectic Phase: Molecules exhibit both orientational order and some degree of positional order, forming layers.

The specific phase behavior would be highly dependent on temperature and the purity of the compound. Research on related alkoxybenzoic acids has demonstrated the significant impact of the alkoxy chain length on the type and stability of the mesophases formed. nih.gov

Sensor Technologies Utilizing this compound Derivatives

The inherent electronic and photophysical properties of the benzonitrile moiety can be exploited in the design of advanced sensor technologies. By modifying the core structure of this compound, it is possible to create derivatives that respond to specific chemical or physical stimuli.

Chemo-Sensors for Specific Analytes Based on this compound

Derivatives of this compound could be engineered to act as chemo-sensors for various analytes. The sensing mechanism would likely rely on the modulation of the electronic properties of the benzonitrile core upon interaction with the target analyte.

For example, the introduction of a receptor unit, capable of selectively binding a specific ion or molecule, onto the benzene ring could lead to a detectable change in the dipole moment or the absorption spectrum of the molecule. While no specific chemo-sensors based on this exact molecule have been reported, the general principles are well-established.

Fluorescent Probes Derived from this compound

The benzonitrile scaffold can be a component of more complex fluorescent molecules. While benzonitrile itself is not strongly fluorescent, its electron-withdrawing nature can be used to create "push-pull" fluorophores. By attaching a strong electron-donating group to the benzene ring, an intramolecular charge transfer (ICT) system can be established.

The fluorescence of such probes is often sensitive to the local environment, such as solvent polarity or the presence of specific analytes. nih.gov This solvatochromic behavior can be exploited for sensing applications. For instance, a probe's fluorescence might be "turned on" or "turned off" upon binding to a target, providing a clear signal. The hexyloxy group would enhance the solubility of such a probe in nonpolar environments and could also influence its interaction with biological membranes.

Catalytic Applications of Metal Complexes Incorporating this compound Ligands

The nitrogen atom of the nitrile group in this compound possesses a lone pair of electrons, making it a potential ligand for coordinating with metal centers. While nitriles are generally considered weak ligands, they can form stable complexes with a variety of transition metals. researchgate.net

The incorporation of this compound as a ligand in a metal complex could influence the catalytic activity of the metal center in several ways:

Steric Effects: The bulky hexyloxy group could create a specific steric environment around the metal center, potentially influencing the selectivity of a catalytic reaction.

Electronic Effects: The electron-withdrawing nature of the cyano group can affect the electron density at the metal center, thereby tuning its reactivity.

Solubility: The hexyloxy chain would impart solubility in nonpolar organic solvents, which is often desirable for homogeneous catalysis.

While there is no specific research detailing the use of this compound in catalysis, metal complexes with other nitrile ligands are known to be active in various transformations, including polymerization and oxidation reactions. epa.gov The development of catalysts based on this compound would be a novel area of research.

Development of Advanced Functional Polymers Incorporating this compound Moieties

The incorporation of specific molecular fragments, or moieties, into a polymer backbone is a fundamental strategy for designing materials with tailored properties. The this compound moiety, with its flexible hexyloxy chain and the polar nitrile group, offers intriguing possibilities for the creation of advanced functional polymers.

The synthesis of such polymers could potentially be achieved through various polymerization techniques. For instance, if the benzonitrile ring is appropriately functionalized with polymerizable groups (e.g., vinyl, acrylate, or styrenic units), it could undergo free-radical or controlled radical polymerization. Alternatively, the monomer could be designed for step-growth polymerization, such as polycondensation or polyaddition reactions, by introducing suitable reactive sites.

The properties of polymers containing the this compound moiety would be significantly influenced by its structural features. The hexyloxy side chains would likely enhance the solubility of the polymer in organic solvents and lower its glass transition temperature, thereby improving its processability. The presence of the polar cyanobiphenyl group is known to induce liquid crystalline behavior in polymers. acs.orgacs.org This is due to the anisotropic nature of the moiety, which can lead to self-assembly into ordered structures, such as nematic or smectic phases. This behavior is critical for applications requiring molecular alignment.

The following table outlines the projected properties of a hypothetical polymer series incorporating varying amounts of a monomer derived from this compound.

| Monomer Content (%) | Glass Transition Temperature (°C) | Decomposition Temperature (°C) | Mesophase Type |

| 10 | 85 | 350 | Amorphous |

| 30 | 72 | 365 | Nematic |

| 50 | 65 | 370 | Smectic A |

| 70 | 60 | 375 | Smectic C |

| 100 | 55 | 380 | Smectic C |

| This table is illustrative and based on general trends observed in side-chain liquid crystalline polymers. |

Optoelectronic Applications of this compound

The unique electronic and structural characteristics of molecules containing both alkoxy and nitrile groups on a phenyl ring suggest potential applications in optoelectronics. These applications often rely on the material's ability to interact with light and electric fields.

One of the most promising areas for compounds like this compound is in the field of liquid crystal displays (LCDs). Low molecular weight liquid crystals containing cyanobiphenyl groups are widely used in display technologies. acs.org The strong dipole moment of the nitrile group allows the molecule's orientation to be controlled by an external electric field, which is the fundamental principle behind LCD operation. The hexyloxy chain contributes to the desired mesophase behavior over a broad temperature range. While this compound itself is a single isomer, mixtures of related homologous series of n-alkoxybenzonitriles are often used to optimize properties like viscosity, birefringence, and operating temperature range for display applications.

Furthermore, the integration of such moieties into polymer films opens up possibilities for flexible and large-area optoelectronic devices. scispace.comrsc.org For instance, polymers with pendant cyanobiphenyl groups can be used to create alignment layers for liquid crystals or as the active medium in polymer-dispersed liquid crystal (PDLC) devices.

In the realm of organic light-emitting diodes (OLEDs), while there is no direct evidence of this compound being used, related benzonitrile derivatives have been investigated as components of host materials. The electronic properties of the benzonitrile core can be tuned to facilitate charge transport and to provide a suitable matrix for emissive guest molecules. The hexyloxy group could potentially improve the film-forming properties of such host materials, which is crucial for the fabrication of efficient and stable OLEDs.

The table below summarizes potential optoelectronic applications and the key properties of this compound that would be relevant for each.

| Application | Key Property | Rationale |

| Liquid Crystal Displays (LCDs) | Dielectric Anisotropy, Birefringence | The polar nitrile group allows for electric field-induced switching of molecular orientation, modulating light transmission. |

| Polymer-Dispersed Liquid Crystals (PDLCs) | Mesomorphism, Photoconductivity | Droplets of the liquid crystal dispersed in a polymer matrix can be switched from a scattering to a transparent state. |

| Organic Light-Emitting Diodes (OLEDs) | Charge Transport, Film Morphology | As a component in a host material, it could facilitate electron transport and improve the quality of the emissive layer. |

| Optical Data Storage | Photo-induced Anisotropy | In combination with photoresponsive units, the orientation of the molecules could be controlled by light, enabling data recording. |

| This table presents potential applications based on the known functions of structurally similar compounds. |

Future Research Directions and Challenges for 3 Hexyloxy Benzenecarbonitrile

Exploration of Novel Synthetic Methodologies for 3-(Hexyloxy)benzenecarbonitrile

The classical synthesis of this compound typically involves the Williamson ether synthesis, a robust and well-established method for forming ethers. masterorganicchemistry.comwikipedia.orglibretexts.org This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In the context of this compound, this would likely involve the reaction of 3-hydroxybenzonitrile with a hexyl halide in the presence of a base.

While effective, the Williamson ether synthesis has limitations, particularly concerning the use of strong bases and the potential for side reactions, such as elimination, especially with secondary and tertiary alkyl halides. youtube.comyoutube.com Future research is focused on overcoming these limitations and developing more efficient and environmentally friendly synthetic routes.

One promising area is the exploration of greener solvents and catalysts. sigmaaldrich.com For instance, the use of ionic liquids as recyclable reaction media has been shown to be effective for the synthesis of benzonitrile (B105546) derivatives, offering advantages such as simplified product separation and catalyst recycling. rsc.org Additionally, solvent-free reaction conditions are being investigated to minimize waste and create more atom-efficient processes. tandfonline.com

Another avenue of research is the development of novel catalytic systems. For example, the use of transition metal oxide clusters fabricated in zeolite pores has shown high activity and selectivity for the synthesis of benzonitriles via ammoxidation of alkylbenzenes. medcraveonline.com Adapting such catalytic systems for the synthesis of alkoxy-substituted benzonitriles like this compound could offer a more direct and efficient synthetic pathway.

Furthermore, enzymatic and biocatalytic approaches are gaining traction as sustainable alternatives to traditional chemical synthesis. nih.gov The use of aldoxime dehydratases, for instance, allows for the cyanide-free synthesis of nitriles from readily available aldehydes in water, representing a significant step towards greener chemical production. nih.gov

| Synthetic Method | Key Features | Potential Advantages for this compound Synthesis |

| Williamson Ether Synthesis | Reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comwikipedia.orglibretexts.org | Well-established and versatile for ether formation. |

| Green Synthesis with Ionic Liquids | Use of ionic liquids as recyclable solvents and catalysts. rsc.org | Reduced environmental impact, easier product separation. |

| Solvent-Free Synthesis | Reactions conducted without a solvent. tandfonline.com | High atom economy, reduced waste. |

| Novel Catalytic Systems | e.g., Transition metal oxides in zeolites. medcraveonline.com | High selectivity and efficiency. |

| Biocatalytic Synthesis | Use of enzymes like aldoxime dehydratases. nih.gov | Cyanide-free, environmentally benign conditions. |

Investigation of New Application Areas for this compound-Derived Materials

The primary application area for materials derived from this compound is in the field of liquid crystals. The cyano group (-C≡N) is a common terminal group in liquid crystal molecules due to its strong dipole moment, which contributes to the formation of mesophases. researchgate.net The hexyloxy chain provides the necessary molecular shape anisotropy.

Future research is aimed at exploring new and advanced applications for liquid crystals containing this compound or similar structures. These include:

Advanced Display Technologies: While liquid crystal displays (LCDs) are a mature technology, research continues into developing faster switching, higher resolution, and more energy-efficient displays.

Smart Windows: Liquid crystal-based smart windows can control the amount of light and heat passing through, offering energy savings in buildings.

Optical and Photonic Devices: The unique optical properties of liquid crystals make them suitable for a range of photonic applications, including optical switches, modulators, and sensors.

Sensors: Liquid crystals can be designed to respond to external stimuli such as temperature, pressure, and the presence of chemical or biological agents, making them promising materials for sensor development.

Beyond liquid crystals, the functional groups of this compound—the nitrile and the alkoxy group—offer opportunities for its use as a precursor in the synthesis of other functional materials. The nitrile group can be converted into various other functional groups, such as amines, amides, and carboxylic acids, opening up a wide range of synthetic possibilities.

Advanced Computational Modeling for Deeper Understanding of this compound Behavior

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for understanding the structure-property relationships of molecules like this compound. These studies can provide valuable insights that can guide the design of new materials with desired properties.

Key areas of computational investigation include:

Molecular Geometry and Conformation: DFT calculations can predict the most stable molecular geometry and the rotational barriers of the flexible hexyloxy chain. This information is crucial for understanding how the molecule packs in the solid state and in liquid crystalline phases.

Electronic Properties: Modeling can determine the electronic properties, such as the dipole moment, polarizability, and frontier molecular orbital energies (HOMO and LUMO). These properties are directly related to the dielectric anisotropy and optical properties of liquid crystals. researchgate.net

Intermolecular Interactions: Computational studies can elucidate the nature and strength of intermolecular interactions, such as dipole-dipole interactions and van der Waals forces, which govern the formation and stability of liquid crystal phases.

Phase Behavior Prediction: By simulating the behavior of a large number of molecules, computational models can help predict the phase transition temperatures and the type of liquid crystal phases that a material will exhibit.

Advanced computational techniques can also be used to model the behavior of this compound at interfaces and in complex mixtures, which is essential for its application in devices.

Development of Sustainable Production Methods for this compound

The development of sustainable production methods for specialty chemicals like this compound is a key challenge for the chemical industry. This involves minimizing the environmental impact of the manufacturing process by reducing waste, energy consumption, and the use of hazardous materials.

Key strategies for sustainable production include:

Green Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives, such as water, supercritical fluids, or bio-based solvents. sigmaaldrich.com

Catalysis: Developing highly selective and recyclable catalysts to improve reaction efficiency and reduce waste. This includes both homogeneous and heterogeneous catalysts, as well as biocatalysts. rsc.org

Renewable Feedstocks: Exploring the use of renewable raw materials derived from biomass to replace petrochemical feedstocks. acs.org For example, lignin, a major component of biomass, could potentially serve as a source for aromatic compounds. acs.orgacs.org

Process Intensification: Adopting process intensification strategies, such as using microreactors or continuous flow processes, to improve energy efficiency, reduce reactor size, and enhance safety. numberanalytics.comgspchem.comresearchgate.net

A recent study demonstrated a sustainable route for the synthesis of hydroxybenzonitriles from vanillin, a lignin-derived platform molecule, using a green H2O/HCOOH system. acs.orgacs.org This approach highlights the potential for developing fully sustainable pathways to valuable benzonitrile derivatives.

Addressing Scalability and Cost-Effectiveness in Industrial Applications of this compound

For this compound to be widely used in industrial applications, its production must be scalable and cost-effective. This presents several challenges, particularly for a specialty chemical that may be produced in smaller volumes compared to commodity chemicals.

Process Intensification (PI) is a key strategy to address these challenges. numberanalytics.comgspchem.comresearchgate.net PI aims to develop smaller, more efficient, and more sustainable chemical processes. sphinxsai.comchemcopilot.com This can involve:

Continuous Manufacturing: Shifting from traditional batch processes to continuous flow processes can lead to higher throughput, better process control, and reduced costs. sphinxsai.com

Microreactors: The use of microreactors offers enhanced heat and mass transfer, leading to faster reactions and higher yields. numberanalytics.com

A thorough cost analysis of the entire production process is also crucial. This includes the cost of raw materials, energy consumption, waste disposal, and capital investment. Optimizing each of these factors is essential for achieving a commercially viable process.

| Challenge | Potential Solution |

| High Production Costs | Process intensification, use of cheaper and renewable feedstocks. |

| Difficulties in Scaling Up | Shift from batch to continuous manufacturing, use of modular production systems. |

| Energy Consumption | Improved heat integration, use of more efficient reactors. |

| Waste Generation | Development of highly selective catalysts, recycling of solvents and catalysts. |

Integration of this compound in Hybrid Organic-Inorganic Materials

A rapidly growing area of materials science is the development of hybrid organic-inorganic materials, which combine the properties of both organic and inorganic components at the nanoscale. masterorganicchemistry.comgoogle.comnih.govrsc.org The integration of molecules like this compound into these hybrid systems could lead to novel materials with unique functionalities.

One approach is the use of the sol-gel process . nih.govmdpi.commdpi.com In this method, organic molecules can be incorporated into an inorganic oxide network (e.g., silica) during its formation. The nitrile and hexyloxy groups of this compound could interact with the inorganic matrix, influencing the structure and properties of the final hybrid material. mdpi.com

Another promising strategy is the functionalization of inorganic nanoparticles . nih.govnih.govrsc.orgrsc.org The surface of nanoparticles, such as gold or silica (B1680970), can be modified with organic ligands. rsc.org this compound or a derivative could be attached to the nanoparticle surface, creating a hybrid material that combines the properties of the inorganic core (e.g., optical or magnetic properties) with the self-assembly or responsive behavior of the organic shell. nih.gov